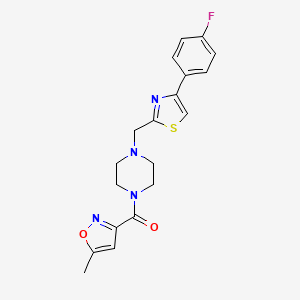
(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : Research on compounds structurally related to "(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone" often involves innovative synthesis techniques. For instance, studies have explored catalyst- and solvent-free synthesis methods that are environmentally friendly and efficient. These methods facilitate the creation of complex molecules through regioselective synthesis, demonstrating the compound's synthetic accessibility and potential for varied biological applications (Moreno-Fuquen et al., 2019).
Structural Exploration : The structural details of similar compounds have been extensively studied, revealing their crystalline forms and molecular interactions. Such studies employ techniques like X-ray diffraction, Hirshfeld surface analysis, and 3D molecular surface contours to understand the compound's stability, intermolecular interactions, and solid-state behavior. This information is crucial for predicting the compound's reactivity and interaction with biological targets (Benaka Prasad et al., 2018).
Biological Activity
Antimicrobial and Antiviral Properties : The bioactive potential of molecules within this chemical class has been a focal point of research. Various derivatives have been synthesized and tested for their antibacterial and antiviral activities. Studies have found that certain modifications to the core structure can significantly enhance these properties, offering a pathway to developing new therapeutic agents against specific pathogens (Nagaraj et al., 2018).
Anticonvulsant and Analgesic Effects : Research has also delved into the anticonvulsant and analgesic activities of related compounds. By synthesizing and evaluating derivatives for their effectiveness in preclinical models, researchers have identified promising candidates for further development. These studies highlight the compound's potential in contributing to new treatments for neurological conditions (Malik & Khan, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-13-10-16(22-26-13)19(25)24-8-6-23(7-9-24)11-18-21-17(12-27-18)14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFJMEQMVQWXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
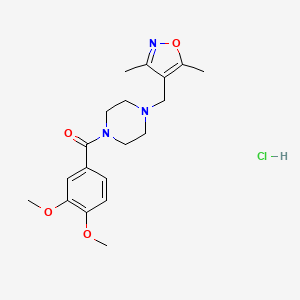
methanone](/img/structure/B2930068.png)
![5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2930069.png)
![N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide](/img/structure/B2930070.png)
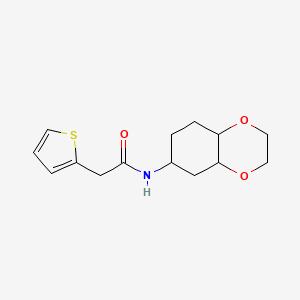
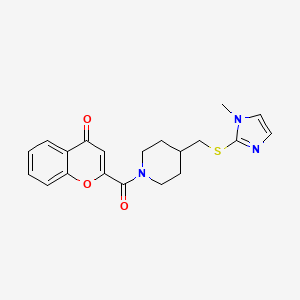
![6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2930078.png)

![N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2930082.png)

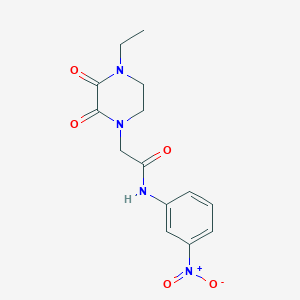

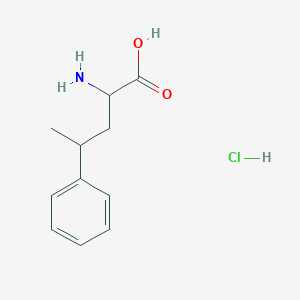
![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2930088.png)
